molecular formula C22H24N6O B14924132 1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924132
M. Wt: 388.5 g/mol
InChI Key: UGJIIIWVCGLRBR-UHFFFAOYSA-N
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Description

1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with benzylamine under acidic conditions to form the corresponding amide. This is followed by the alkylation of the amide with 2-(5-methyl-1H-pyrazol-1-yl)ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the pyrazole moiety, which may affect its biological activity.

    3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the benzyl group, which may influence its binding affinity and specificity.

Uniqueness

1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and pyrazole moieties enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O/c1-15-13-19(22(29)23-11-12-27-16(2)9-10-24-27)20-17(3)26-28(21(20)25-15)14-18-7-5-4-6-8-18/h4-10,13H,11-12,14H2,1-3H3,(H,23,29)

InChI Key

UGJIIIWVCGLRBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C

Origin of Product

United States

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